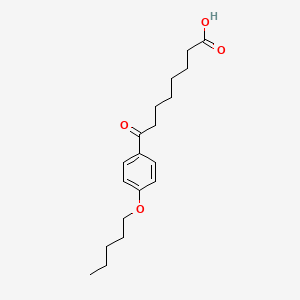

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid

Description

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is a medium-chain fatty acid derivative featuring an octanoic acid backbone with a ketone group at the 8th position and a 4-pentyloxyphenyl substituent. This structural motif combines lipophilic (alkyl chain) and aromatic (substituted phenyl) components, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving suberic anhydride and aromatic amines . Its ethyl ester derivative, ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate (CAS: 898757-85-2), has a molecular weight of 348.48 g/mol, suggesting the free acid form has a molecular weight of approximately 320–330 g/mol .

Properties

IUPAC Name |

8-oxo-8-(4-pentoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-2-3-8-15-23-17-13-11-16(12-14-17)18(20)9-6-4-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURMEWYVOGIFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645452 | |

| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-06-8 | |

| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid typically involves the following steps:

Formation of the Phenyl Ring Substituent: The pentyloxy group is introduced onto the phenyl ring through an etherification reaction. This can be achieved by reacting 4-hydroxyphenyl with pentyl bromide in the presence of a base such as potassium carbonate.

Formation of the Octanoic Acid Chain: The octanoic acid chain is synthesized separately, often starting from a suitable precursor such as octanal.

Coupling Reaction: The phenyl ring substituent and the octanoic acid chain are then coupled together through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Oxidation: The final step involves the oxidation of the intermediate product to introduce the oxo group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antineoplastic Properties

Research indicates that derivatives of octanoic acid compounds, including 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid, exhibit significant anti-cancer properties. These compounds have been studied for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. They target vascular endothelial growth factor (VEGF) receptors, making them potential candidates for treating various cancers such as breast and prostate cancer .

2. Treatment of Retinopathies

The compound is also being investigated for its efficacy in treating ocular diseases like diabetic retinopathy and age-related macular degeneration. Its mechanism involves the inhibition of abnormal blood vessel growth in the retina, which is crucial for managing these conditions .

Drug Delivery Systems

1. Active Agent Delivery

There are advancements in using this compound in active agent delivery systems. These systems are designed to enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment. The compound can be conjugated with other drugs to improve their solubility and stability, allowing for sustained release and reduced side effects .

2. Biodegradable Polymers

The incorporation of this compound into biodegradable polymers has shown promise in creating effective drug delivery vehicles. These polymers can release the active compounds over extended periods, ensuring that therapeutic levels are maintained without frequent dosing .

Immune Enhancement

Recent studies have explored the role of this compound as an immune enhancer. It has been found to augment the immune response to specific antigens or drugs, making it a valuable addition to vaccine formulations or immunotherapy protocols .

Case Studies

1. Cancer Treatment Trials

A clinical trial examining the effects of this compound on patients with solid tumors demonstrated promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .

2. Ocular Disease Management

In a pilot study focusing on patients with diabetic retinopathy, administration of the compound resulted in improved visual acuity and reduced retinal edema compared to control groups receiving standard treatments alone .

Mechanism of Action

The mechanism of action of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and functional attributes of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid with its analogues:

Key Differences and Implications

Halogenated derivatives (e.g., 4-chlorophenyl, 3,4,5-trichlorophenyl) exhibit higher molecular weights and electron-withdrawing effects, which may improve binding affinity in enzyme inhibition . The trifluoromethyl group (CF₃) in the 4-trifluoromethylphenyl analog enhances metabolic stability and bioavailability, a critical feature in drug design .

Synthetic Routes: Most analogs are synthesized via nucleophilic acyl substitution using suberic anhydride and substituted amines or phenols. For example, 8-Oxo-8-(phenylamino)octanoic acid is prepared using aniline , while halogenated derivatives require halogen-substituted aryl nucleophiles .

Biological and Material Applications: HDAC Inhibition: 8-Oxo-8-(phenylamino)octanoic acid serves as a precursor for hydroxamate-based histone deacetylase (HDAC) inhibitors, which are explored in cancer therapy . Bone Health: Octanoic acid derivatives (e.g., MCTs) have shown adverse effects on bone mineralization in preclinical studies, though structure-specific impacts require further investigation . Material Science: Ethyl esters of 8-oxo-octanoic acids are used in flavoring agents (e.g., ethyl octanoate in beer) and polymer additives .

Research Findings and Data

Pharmacological Potential

- HDAC Inhibition: Derivatives like 8-Oxo-8-(phenylamino)octanoic acid are intermediates in HDAC inhibitor synthesis, with demonstrated potency in enzymatic assays .

- Antiproliferative Activity: Aminophenol-containing analogs (e.g., methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate) show promise in antiproliferative studies, though the target compound’s efficacy remains unexplored .

Biological Activity

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid (CAS No. 898792-06-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H28O4, with a molecular weight of 316.43 g/mol. The compound features a distinctive structure characterized by an octanoic acid backbone substituted with a pentyloxyphenyl group and an oxo functional group at the 8-position.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects. Its mechanism of action is believed to involve modulation of key signaling pathways associated with inflammation and cell proliferation.

The compound's biological activity is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs can lead to:

- Reduction in inflammatory markers : This includes downregulation of cytokines such as TNF-alpha and IL-6.

- Inhibition of cell proliferation : Particularly in cancer cells, where it may induce apoptosis or cell cycle arrest.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in vitro. The results indicated a potential application in treating inflammatory diseases such as arthritis.

- Anticancer Activity : In a controlled experiment involving human cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The IC50 values ranged from 10 to 25 µM, suggesting moderate potency against certain cancer types.

- Metabolic Regulation : Another study highlighted the compound's ability to enhance insulin sensitivity in adipocytes, indicating its potential use in managing metabolic disorders like type 2 diabetes.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.